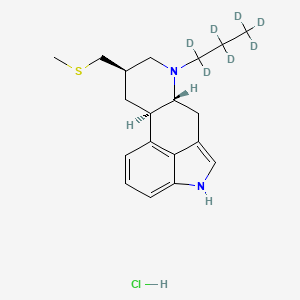

Pergolide-d7 (hydrochloride)

Beschreibung

Evolution and Significance of Deuterium (B1214612) Substitution in Chemical and Biological Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become a pivotal tool in chemical and biological sciences. clearsynthdiscovery.com Initially used as a tracer in mechanistic and spectroscopic studies, its application has evolved significantly. acs.org The substitution of hydrogen with deuterium is one of the most subtle changes that can be made to a molecule, as they share similar geometric structures. However, the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. clearsynthdiscovery.com

This difference in bond strength leads to the "kinetic isotope effect," where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. symeres.com In drug metabolism, which often involves the enzymatic breaking of C-H bonds by enzymes like Cytochrome P450 (CYP450), this effect can be profound. clearsynthdiscovery.comdovepress.com Researchers have leveraged this phenomenon to slow down drug metabolism, which can improve a drug's pharmacokinetic profile by increasing its half-life and exposure in the body. clearsynthdiscovery.comnih.gov This strategic substitution has also been shown to improve the brightness and stability of fluorescent dyes used in biological imaging. acs.org

Role of Stable Isotope-Labeled Compounds as Research Probes

Stable isotope-labeled compounds are indispensable tools for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a potential drug. musechem.comnih.gov By replacing one or more atoms of a drug candidate with a stable isotope like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), scientists can track the molecule's journey through a biological system. metsol.comsymeres.com

These labeled compounds serve several key functions:

Metabolic Pathway Elucidation : They allow researchers to trace the metabolic fate of a drug, identifying the metabolites that are formed. musechem.comadesisinc.comsymeres.com

Pharmacokinetic Studies : Isotope labeling is crucial for studying a drug's pharmacokinetics, helping to determine its bioavailability and clearance rate. nih.govcreative-peptides.com

Quantitative Analysis : In analytical techniques like mass spectrometry (MS), deuterated compounds are frequently used as internal standards. nih.gov Because they are chemically identical to the non-labeled compound but have a different mass, they can be added to a biological sample in a known quantity to enable precise quantification of the drug or its metabolites, correcting for variations in sample preparation and instrument response. creative-peptides.com

Specific Research Context of Pergolide-d7 (hydrochloride) within Deuterated Compound Studies

Pergolide-d7 (hydrochloride) is the deuterium-labeled analog of Pergolide (B1684310), an ergot-derived dopamine (B1211576) receptor agonist. medchemexpress.commedchemexpress.com Pergolide itself was developed for conditions such as Parkinson's disease but was later withdrawn from the U.S. market for human use due to links to valvular heart disease. nih.govwikipedia.orgdrugbank.com

The primary role of Pergolide-d7 (hydrochloride) is not for therapeutic use but as a specialized tool for research and analytical applications. medchemexpress.commedchemexpress.comcymitquimica.com Specifically, it is used as an internal standard in quantitative bioanalytical assays. synzeal.com In studies investigating the pharmacokinetics of Pergolide, Pergolide-d7 is added to samples (e.g., plasma or urine) to enable accurate measurement of the concentration of the unlabeled drug via methods such as liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com The seven deuterium atoms on the propyl group give it a distinct mass, allowing it to be differentiated from the parent drug while behaving identically during sample extraction and analysis. synzeal.com

Current Paradigms in Deuterated Analog Research and Development

The field of deuterated compound research has matured from simple isotopic labeling for analytical purposes to a strategic approach in drug design known as the "deuterium switch". nih.gov This paradigm involves intentionally creating deuterated versions of existing drugs to improve their therapeutic properties. clearsynthdiscovery.com By selectively replacing hydrogen atoms at sites of metabolic vulnerability ("soft spots"), drug developers can enhance metabolic stability. clearsynthdiscovery.comnih.gov

This approach has led to significant advancements, including the FDA approval of deutetrabenazine, the first deuterated drug, which demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for reduced dosing frequency. nih.govnih.gov The success of such drugs has spurred pharmaceutical companies to invest heavily in the development of deuterated analogs of both existing and novel drug candidates. clearsynthdiscovery.comacs.org The current focus is not only on improving pharmacokinetics but also on potentially reducing the formation of toxic metabolites and stabilizing active enantiomers of chiral drugs. acs.orgdovepress.comnih.gov This marks a shift toward viewing deuterated compounds as new chemical entities (NCEs) with distinct therapeutic advantages. nih.gov

Compound Data

The following tables provide chemical data for Pergolide and its deuterated analog.

Table 1: Chemical Properties of Pergolide and Pergolide-d7 (hydrochloride)

| Property | Pergolide | Pergolide-d7 (hydrochloride) |

| Molecular Formula | C₁₉H₂₆N₂S | C₁₉H₂₀D₇ClN₂S |

| Molecular Weight | 314.5 g/mol nih.gov | 357.99 g/mol medchemexpress.com |

| Synonyms | (8β)-8-[(Methylthio)methyl]-6-propylergoline chemicalbook.com | (6aR,9R,10aR)-9-((Methylthio)methyl)-7-(propyl-d7)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline hydrochloride |

| Parent Compound | Pergolide | Pergolide |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C19H27ClN2S |

|---|---|

Molekulargewicht |

358.0 g/mol |

IUPAC-Name |

(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride |

InChI |

InChI=1S/C19H26N2S.ClH/c1-3-7-21-11-13(12-22-2)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21;/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3;1H/t13-,16-,18-;/m1./s1/i1D3,3D2,7D2; |

InChI-Schlüssel |

YJVAJTHZWSIXHU-RHIUWHKTSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC.Cl |

Kanonische SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Enrichment of Pergolide D7 Hydrochloride

Approaches to Deuterium (B1214612) Incorporation in Complex Organic Molecules

The synthesis of deuterated organic molecules, particularly those with complex structures like pergolide (B1684310), requires specialized techniques to achieve high levels of isotopic enrichment at specific molecular positions. acs.org The primary approaches include hydrogen isotope exchange (HIE), stereoselective and regioselective deuteration, and the use of deuterated precursors. acs.org

Hydrogen Isotope Exchange (HIE) Strategies for Deuteration

Hydrogen Isotope Exchange (HIE) is a widely utilized method for introducing deuterium into organic molecules. nih.gov This approach involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). digitellinc.comresearchgate.net HIE reactions can be promoted by acids, bases, or metal catalysts. chemrxiv.orgthieme-connect.com

Recent advancements have focused on developing milder and more efficient HIE protocols. For instance, methods utilizing catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O have shown high effectiveness for the deuteration of aromatic compounds under ambient conditions. chemrxiv.orgnih.gov Transition-metal catalysts, particularly those based on iridium and ruthenium, are also pivotal in directed HIE reactions, allowing for site-selective deuterium incorporation. nih.govscielo.org.mxsnnu.edu.cn Nanocatalysis, employing nanoparticles of metals like ruthenium, has emerged as a powerful tool for HIE, offering high efficiency and selectivity. nih.govacs.orgresearchgate.net

| HIE Strategy | Deuterium Source | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Acid/Base Catalyzed | D₂O | Brønsted or Lewis acids/bases | Often requires harsh conditions, suitable for simple substrates. thieme-connect.com | thieme-connect.com |

| Transition-Metal Catalyzed | D₂, D₂O | Iridium, Ruthenium, Palladium complexes | Enables site-selective deuteration, often under mild conditions. nih.govscielo.org.mxsnnu.edu.cn | nih.govscielo.org.mxsnnu.edu.cn |

| Nanocatalysis | D₂ | Ruthenium nanoparticles (RuNPs) | High efficiency and regioselectivity for various functional groups. nih.govacs.org | nih.govacs.org |

| Fluorinated Environment | D₂O, HFIP-d1 | Hexafluorophosphate (PF₆⁻) | Effective for aromatic compounds at ambient temperature. chemrxiv.orgnih.gov | chemrxiv.orgnih.gov |

Stereoselective and Regioselective Deuteration Techniques

Achieving specific deuterium labeling patterns (regioselectivity) and controlling the stereochemistry of the incorporated deuterium atoms (stereoselectivity) are critical for complex molecules. nih.gov Directed C-H activation using transition metals is a primary strategy for regioselective deuteration. thieme-connect.com For example, iridium catalysts are well-known for directing deuterium to the ortho position of certain functional groups. snnu.edu.cn

Stereospecific deuteration has been demonstrated using ruthenium nanoparticles, where the isotopic labeling occurs with conservation of the enantiomeric purity of the starting material. nih.gov Programmable deuteration strategies are also being developed, allowing for selective access to different isotopologues of a molecule by slightly modifying the reaction conditions. acs.orgworktribe.com For instance, in the case of indoles, palladium catalysis can achieve C2 and C3 deuteration, while metal-free, acid-mediated conditions lead to selective C3 deuteration. acs.orgworktribe.com

Precursor-Based Deuteration Routes

An alternative to late-stage deuteration is the use of deuterated building blocks or precursors in the total synthesis of the target molecule. google.comgoogle.com This approach involves incorporating deuterium at an early stage of the synthesis and then carrying the isotopically labeled intermediates through the subsequent reaction steps. google.com While this method can provide high and specific deuterium incorporation, it often requires the multi-step synthesis of the deuterated precursors themselves. acs.org For Pergolide-d7, this could involve the synthesis of a deuterated propyl group which is then introduced into the ergoline (B1233604) scaffold.

Synthesis Schemes for Pergolide-d7 (hydrochloride) and Related Deuterated Analogues

The specific synthesis of Pergolide-d7 (hydrochloride) involves the introduction of seven deuterium atoms onto the propyl group attached to the nitrogen at position 7 of the ergoline ring system. synzeal.comsynzeal.com A common synthetic route to pergolide starts from dihydrolysergic acid. researchgate.netgoogle.com The synthesis of the d7-analogue would likely involve a deuterated propionaldehyde (B47417) or a related three-carbon deuterated synthon in the propylamination step.

A plausible synthetic approach would involve the reductive amination of the appropriate des-propyl ergoline precursor with d7-propionaldehyde or the alkylation with a d7-propyl halide. The synthesis of d7-propionaldehyde itself can be achieved through various deuteration methods starting from simpler precursors.

Optimization of Deuteration Efficiency and Isotopic Purity

A key challenge in the synthesis of deuterated compounds is achieving high isotopic purity, meaning a high percentage of the desired deuterated isotopologue compared to partially deuterated or non-deuterated species. google.com The efficiency of deuterium incorporation is influenced by several factors, including the choice of deuterium source, catalyst, reaction conditions (temperature, pressure, time), and the number of exchange cycles in HIE methods. acs.orgacs.org

For precursor-based routes, the isotopic purity of the final product is largely dependent on the purity of the deuterated reagent used. google.com In HIE, increasing the concentration of the deuterium source or performing multiple successive reaction runs can enhance the level of deuterium incorporation. acs.org Analytical techniques such as mass spectrometry and NMR spectroscopy are essential for determining the level and position of deuterium incorporation. marquette.edu

Challenges and Innovations in Scale-Up Synthesis

Scaling up the synthesis of deuterated compounds like Pergolide-d7 (hydrochloride) from laboratory to industrial production presents several challenges. tn-sanso.co.jpnih.gov These include the cost and availability of deuterated reagents, the need for specialized equipment to handle deuterium gas or high pressures, and ensuring consistent isotopic enrichment and purity on a larger scale. tn-sanso.co.jpnih.gov

Spectroscopic and Chromatographic Confirmation of Deuterium Incorporation

Verification of deuterium incorporation is a critical step in the characterization of deuterated active pharmaceutical ingredients (APIs). nih.govresearchgate.net This process relies on a combination of advanced spectroscopic and chromatographic techniques to confirm the presence and location of deuterium atoms and to quantify the isotopic purity of the compound. For Pergolide-d7, where seven hydrogen atoms on the N-propyl group are replaced by deuterium, these methods provide definitive structural and purity data. synzeal.com

Advanced Spectroscopic Techniques for Isotopic Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation of deuterated compounds, providing direct evidence of isotopic substitution and a means to assess isotopic enrichment. The combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy offers a comprehensive analysis of Pergolide-d7 (hydrochloride). researchgate.net

Mass Spectrometry (MS): This technique is fundamental for confirming the successful incorporation of deuterium by detecting the change in molecular weight. Pergolide-d7 is expected to have a molecular mass that is seven atomic mass units (Da) greater than its non-deuterated counterpart. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can provide precise mass measurements, confirming the elemental composition and the number of incorporated deuterium atoms. thermofisher.comresearchgate.netnih.gov The isotopic purity is assessed by examining the distribution of ions in the molecular cluster. A perfectly pure and 100% enriched Pergolide-d7 would show a single peak at the new mass, but in practice, a distribution of isotopologues (molecules differing only in their isotopic composition) is observed due to the presence of some less-deuterated species. nih.gov The relative intensities of these peaks allow for the calculation of the isotopic enrichment level.

Table 1: Comparison of Theoretical Monoisotopic Masses for Pergolide and Pergolide-d7 This table illustrates the expected mass difference between the non-deuterated and deuterated forms of the Pergolide free base.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Mass Difference (Da) |

|---|---|---|---|

| Pergolide | C₁₉H₂₆N₂S | 314.1868 | - |

| Pergolide-d7 | C₁₉H₁₉D₇N₂S | 321.2307 | +7.0439 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific location of atoms within a molecule. For Pergolide-d7, both proton (¹H) and deuterium (²H) NMR are employed.

¹H NMR: In the ¹H NMR spectrum of a highly enriched Pergolide-d7 sample, the signals corresponding to the seven protons of the N-propyl group would be significantly diminished or absent. The disappearance of these specific signals confirms that deuteration has occurred at the intended positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of Pergolide-d7 would show signals in the chemical shift regions corresponding to the deuterated propyl group, providing unambiguous confirmation of the location of the isotopic labels. brightspec.com The integration of these signals can also be used to assess the level of deuterium incorporation at each specific site.

Table 2: Hypothetical NMR Chemical Shift Data for the Propyl Group of Pergolide This table shows the expected changes in NMR spectra upon deuteration of the propyl group.

| Nucleus Observed | Compound | Expected Propyl Group Signals | Comments |

|---|---|---|---|

| ¹H (Proton) | Pergolide | Present | Characteristic signals for CH₂, CH₂, and CH₃ protons are visible. |

| ¹H (Proton) | Pergolide-d7 | Absent or greatly reduced | Confirms replacement of hydrogen with deuterium. |

| ²H (Deuterium) | Pergolide | Absent | No deuterium present in the molecule. |

| ²H (Deuterium) | Pergolide-d7 | Present | Confirms the presence and location of deuterium on the propyl group. |

Chromatographic Methods for Isotopic Isomer Resolution

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the final deuterated product from its non-deuterated counterpart and other related impurities. nih.gov While isotopologues have nearly identical physicochemical properties, the slight difference in mass and bond strength between C-H and C-D bonds can lead to small differences in chromatographic retention times, an occurrence known as the chromatographic isotope effect. nih.govcchmc.org

The separation of deuterated and non-deuterated compounds can be challenging but is often achievable with optimized HPLC methods. nih.gov The resolution depends on factors such as the choice of stationary phase, mobile phase composition, and temperature. nih.gov For Pergolide-d7, a reversed-phase HPLC (RP-HPLC) method would be developed to demonstrate purity. Under optimized conditions, a chromatogram should show distinct peaks for Pergolide and Pergolide-d7, allowing for their quantification. Typically, the deuterated compound may have a slightly shorter retention time than the protiated (non-deuterated) version. nih.gov The ability to achieve baseline resolution is a key indicator of a well-developed analytical method for quality control purposes. nih.govshimadzu.com

Table 3: Illustrative HPLC Data for Isotopic Isomer Resolution This table presents hypothetical results from an optimized HPLC method designed to separate Pergolide from Pergolide-d7.

| Analyte | Retention Time (t_R, min) | Resolution (R_s) | Purity (%) |

|---|---|---|---|

| Pergolide | 10.25 | ≥ 1.5 | < 0.1% (in Pergolide-d7 sample) |

| Pergolide-d7 (hydrochloride) | 10.10 | ≥ 99.8% |

Advanced Analytical Applications of Pergolide D7 Hydrochloride

Role in Analytical Method Development for Structural Elucidation and Impurity Profiling

Advanced Chromatographic Separation Techniques (e.g., SFC, HPTLC)

The separation of complex mixtures, such as those encountered in pharmaceutical analysis and metabolomics, requires powerful and efficient chromatographic techniques. Pergolide (B1684310), as an ergoline (B1233604) alkaloid, can be challenging to separate from its metabolites and endogenous matrix components. Advanced techniques like Supercritical Fluid Chromatography (SFC) and High-Performance Thin-Layer Chromatography (HPTLC) offer significant advantages over traditional methods.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com This technique combines the benefits of both gas and liquid chromatography, offering high efficiency and fast analysis times. For the analysis of alkaloids, SFC is particularly advantageous as it can separate diastereoisomers without the need for derivatization, a task that can be difficult for other methods. mdpi.com The use of specialized stationary phases, such as those with 2-ethylpyridine (B127773) (2-EP), can further enhance the separation of basic compounds like pergolide without requiring basic additives in the mobile phase. mdpi.com Two-dimensional SFC systems (SFC x UHPLC) can achieve exceptionally high orthogonality and peak capacity, making them suitable for analyzing complex alkaloid fractions. nih.gov Since Pergolide-d7 has virtually identical chromatographic behavior to its non-deuterated counterpart, SFC methods developed for Pergolide are directly applicable when using the deuterated form as an internal standard.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a sophisticated form of thin-layer chromatography that provides improved resolution, sensitivity, and reproducibility. It is a valuable tool for the quantitative determination and chemical profiling of pharmaceutical substances. researchgate.netnih.gov Validated HPTLC methods have been successfully developed for estimating various pharmaceutical compounds in drug formulations and for analyzing degradation products. researchgate.nettjpr.org For compounds like Pergolide, HPTLC offers a rapid and cost-effective method for screening and quantification. The development of an HPTLC method would involve optimizing the stationary phase (e.g., silica (B1680970) gel G 60 F254) and the mobile phase to achieve a compact spot with a specific retention factor (RF) value, ensuring clear separation from other components. researchgate.nettjpr.org As with SFC, the method would be equally effective for Pergolide and Pergolide-d7.

| Technique | Principle | Key Advantages for Pergolide/Pergolide-d7 Analysis | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the main mobile phase, often with a co-solvent. Combines properties of GC and LC. mdpi.com | Fast analysis times, high efficiency, reduced solvent consumption, excellent for separating isomers. mdpi.com | 2-Ethylpyridine (2-EP), BEH, XAmide. mdpi.comnih.gov | Supercritical CO2 with organic modifiers like methanol. mdpi.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | Sophisticated form of TLC with high-performance layers, automated sample application, and densitometric scanning. nih.gov | High sample throughput, cost-effective, good for stability studies and quantification in formulations. researchgate.nettjpr.org | HPTLC silica gel 60 F254 precoated aluminum plates. researchgate.net | Solvent mixtures, e.g., Chloroform:Methanol. tjpr.org |

Mass Spectrometric Fragmentation Pathway Analysis using Deuterated Analogs

Elucidating the fragmentation pattern of a molecule in a mass spectrometer is essential for structural confirmation and for developing highly selective quantitative methods like Selected Reaction Monitoring (SRM). Deuterated analogs such as Pergolide-d7 are powerful tools for this purpose. researchgate.net When a molecule is ionized and fragmented, the resulting product ions provide a structural fingerprint. By comparing the mass spectrum of the unlabeled compound (Pergolide) with its deuterated version (Pergolide-d7), analysts can definitively determine which fragments contain the labeled part of the molecule.

Pergolide has an exact mass of 314.18167 Da and its protonated molecule [M+H]+ appears at m/z 315.189. nih.govmassbank.eu Pergolide-d7 contains seven deuterium (B1214612) atoms on its N-propyl group, giving it a mass approximately 7 Da higher than Pergolide. When analyzing the fragmentation of Pergolide-d7, any fragment that retains the N-propyl-d7 group will have a mass-to-charge ratio (m/z) that is 7 units higher than the corresponding fragment from unlabeled Pergolide. Conversely, fragments formed from the loss of this group will appear at the same m/z as those from unlabeled Pergolide (after accounting for the initial precursor mass difference).

For example, a known fragment of Pergolide is observed at m/z 208.11. nih.gov This corresponds to a loss of the ergoline ring's side chains. The significant mass difference between this fragment and the precursor ion indicates the loss of the N-propyl group, among others. In the fragmentation of Pergolide-d7, this fragment would still appear at m/z 208.11, confirming that the propyl group is not part of this specific product ion. Another major fragment of Pergolide is seen at m/z 267.18, corresponding to the loss of the propyl group (C3H7, 43 Da). For Pergolide-d7, this loss would involve the deuterated propyl group (C3D7, 50 Da), resulting in a fragment at the same m/z of 267.18, but the neutral loss observed would be 50 Da instead of 43 Da. This confirms the origin of the fragment.

| Description | Pergolide [M+H]+ (m/z) | Pergolide-d7 [M+D]+ (m/z) | Interpretation |

|---|---|---|---|

| Precursor Ion | 315.19 | 322.23 | The +7 Da shift confirms the incorporation of seven deuterium atoms in the Pergolide-d7 molecule. |

| Fragment from loss of propyl group | 267.18 | 267.18 | The fragment m/z is the same because the deuterated propyl group is the part that is lost. This confirms the fragmentation pathway. |

| Fragment containing the ergoline core | 208.11 | 208.11 | This fragment does not contain the N-propyl group, so its mass is unchanged, helping to map the structure of the fragment. |

| Fragment from loss of CH2SCH3 | ~253 | ~260 | A theoretical fragment retaining the N-propyl-d7 group would show a +7 Da shift compared to the same fragment from unlabeled Pergolide. |

Quantitative Analysis in Preclinical Research Matrices

In preclinical research, accurate quantification of drugs and their metabolites in biological matrices like plasma is fundamental. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. nih.govresearchgate.net The use of a stable isotope-labeled internal standard (SIL-IS), such as Pergolide-d7, is considered the best practice and is recommended by regulatory bodies to ensure the highest quality data. jetir.orgeuropa.eu

A SIL-IS is the ideal standard because it has nearly identical chemical and physical properties to the analyte. jetir.org Pergolide-d7 co-elutes with Pergolide during chromatography and experiences the same effects of ion suppression or enhancement in the mass spectrometer source. By calculating the ratio of the analyte response to the internal standard response, these variations can be normalized, leading to significantly improved precision and accuracy. fda.gov

Validated bioanalytical methods using LC-MS/MS and a SIL-IS are capable of achieving very low limits of quantification, which is essential for potent drugs like Pergolide that are administered at low concentrations. nih.govthermofisher.com For instance, a UPLC-MS/MS method for Pergolide in horse plasma achieved a lower limit of quantification (LLOQ) of 0.006 ng/mL. nih.gov The validation of such methods involves assessing key parameters including linearity, accuracy, precision, and stability to ensure the data is reliable. researchgate.netrrml.ro A robust method will demonstrate high accuracy (typically within ±15% of the nominal concentration, 20% at the LLOQ) and precision (a relative standard deviation (RSD) of ≤15%, 20% at the LLOQ). europa.eu

The table below summarizes typical performance characteristics for a validated LC-MS/MS assay for Pergolide in a preclinical matrix, illustrating the high level of performance achievable when using an appropriate internal standard like Pergolide-d7.

| Validation Parameter | Typical Performance Metric | Significance |

|---|---|---|

| Linear Dynamic Range | 0.01 ng/mL to 10 ng/mL (Correlation coefficient R² > 0.99) | Defines the concentration range over which the assay is accurate and precise. thermofisher.com |

| Lower Limit of Quantification (LLOQ) | 0.006 ng/mL nih.gov to 0.014 ng/mL researchgate.net | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. researchgate.net |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ). Example: -7.3% at 0.014 ng/mL. nih.goveuropa.eu | Measures the closeness of the determined value to the true nominal concentration. |

| Precision (% RSD) | ≤15% (≤20% at LLOQ). Example: <10% RSD. nih.goveuropa.eu | Measures the degree of scatter or reproducibility between repeated measurements. |

| Matrix Effect | Normalized by the co-eluting Pergolide-d7 internal standard. fda.gov | Minimizes the impact of endogenous components in the plasma that can suppress or enhance the MS signal. |

| Recovery | Consistent and reproducible across the concentration range. fda.gov | Measures the efficiency of the extraction process from the biological matrix. |

Mechanistic Investigations and Metabolic Pathway Elucidation Using Pergolide D7 Hydrochloride

In Vitro Metabolic Stability and Pathway Characterization Studies

In vitro metabolic studies are fundamental to predicting a drug's in vivo behavior. if-pan.krakow.pl The use of Pergolide-d7 (hydrochloride) in these assays provides specific advantages in characterizing its stability and metabolic pathways.

Elucidation of Specific Sites of Deuterium (B1214612) Retention within Metabolic Pathways

Mass spectrometry (MS) is a powerful analytical technique used to elucidate the structures of metabolites. wiley.comnih.gov When Pergolide-d7 is metabolized, the resulting metabolites can be analyzed by LC-MS/MS to determine the exact location of the deuterium atoms. This information is critical for identifying the primary sites of metabolic attack on the parent molecule.

By comparing the mass spectra of the metabolites of Pergolide (B1684310) and Pergolide-d7, researchers can pinpoint which positions on the molecule are most susceptible to metabolism. If a deuterium atom at a specific position is retained in a major metabolite, it suggests that this position is not a primary site of metabolism. Conversely, if a deuterium atom is lost, it indicates that the C-D bond was cleaved during the metabolic process. This approach helps in understanding the metabolic "soft spots" of the molecule. nih.gov

Isotope Effects on Enzyme-Mediated Transformations

The substitution of hydrogen with deuterium can have a profound effect on the rate of enzyme-mediated reactions, a phenomenon known as the kinetic isotope effect (KIE). acs.org

Kinetic Isotope Effects (KIE) in Pergolide Metabolism

The KIE is a direct consequence of the higher activation energy required to break a C-D bond compared to a C-H bond. acs.org This difference in bond energy can lead to a slower rate of metabolism for the deuterated compound. nih.gov The magnitude of the KIE can provide valuable insights into the reaction mechanism. A significant KIE suggests that C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov Studies on various deuterated compounds have shown that the KIE can vary depending on the specific CYP isoform involved and the position of deuteration. plos.org

| Parameter | Description |

| Primary KIE | Observed when the bond to the isotope is broken in the rate-determining step of the reaction. |

| Secondary KIE | Observed when the bond to the isotope is not broken, but the isotope is located at a position that influences the reaction rate through steric or electronic effects. |

This table provides definitions of types of kinetic isotope effects.

Receptor Binding Kinetics and Ligand-Target Interaction Studies (In Vitro/Preclinical Models)

Pergolide is a potent agonist at dopamine (B1211576) D2 and D3 receptors and also interacts with various other receptors. drugbank.com While it is generally believed that deuteration does not significantly alter the biochemical potency or selectivity of a molecule, recent reports have begun to question this assumption. nih.gov Subtle changes in the physicochemical properties between hydrogen and deuterium, such as molar volume and lipophilicity, could potentially impact ligand-receptor interactions. irb.hr

In vitro binding assays using cell lines expressing specific dopamine receptor subtypes can be employed to compare the binding affinity and kinetics of Pergolide and Pergolide-d7. Techniques like real-time 19F NMR can be used to study ligand-target interactions directly in living cells. acs.org Studies have shown that pergolide binds tightly to dopamine D2 receptors and can induce receptor internalization. nih.gov Comparing these parameters for both the deuterated and non-deuterated compounds can reveal any subtle influences of deuteration on receptor interaction.

| Parameter | Description |

| Binding Affinity (Ki or Kd) | The concentration of Pergolide-d7 required to occupy 50% of the receptors at equilibrium. |

| Association Rate Constant (kon) | The rate at which Pergolide-d7 binds to the receptor. |

| Dissociation Rate Constant (koff) | The rate at which Pergolide-d7 dissociates from the receptor. |

| Receptor Occupancy | The percentage of receptors bound by Pergolide-d7 at a given concentration. |

This table outlines key parameters measured in receptor binding studies.

Isotope Effect Studies on Pergolide and Analogues

Fundamental Principles of Deuterium (B1214612) Kinetic Isotope Effects in Chemical Reactions

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. uq.edu.au The deuterium KIE is particularly pronounced because deuterium has double the mass of protium (B1232500) (¹H), the most common hydrogen isotope. uq.edu.aumedchemexpress.com This significant mass difference is the primary origin of the effect.

The core of the deuterium KIE lies in the quantum mechanical concept of zero-point energy (ZPE). The vibrational frequency of a chemical bond is dependent on the mass of the atoms it connects. uq.edu.au A carbon-deuterium (C-D) bond vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. nih.govnih.gov Consequently, the C-D bond has a lower ZPE, meaning it sits (B43327) in a lower energy well in its ground state. nih.gov

For a chemical reaction to occur where a C-H or C-D bond is broken in the rate-determining step, a certain amount of energy, known as the activation energy, must be supplied to reach the transition state. nih.gov Because the C-D bond starts from a lower energy level, more energy is required to reach this transition state compared to the C-H bond. medchemexpress.com This higher activation energy for C-D bond cleavage results in a slower reaction rate. nih.gov This phenomenon is termed a primary kinetic isotope effect. medchemexpress.com The magnitude of the primary KIE is typically expressed as the ratio of the rate constants (kH/kD), which for C-H bond cleavage can range from 2 to as high as 10. uq.edu.aunih.gov

Deuteration can also lead to secondary KIEs, where the isotope is not directly involved in bond-breaking at the rate-determining step but is located at a nearby position. uq.edu.au These effects are generally much smaller but can still provide valuable insight into reaction mechanisms. uq.edu.au

Table 1: Fundamental Principles of the Deuterium Kinetic Isotope Effect (KIE)

| Principle | Description | Implication for Drug Metabolism |

|---|---|---|

| Zero-Point Energy (ZPE) | The C-D bond has a lower ground-state vibrational energy than the C-H bond due to the greater mass of deuterium. uq.edu.aunih.gov | More energy is required to break a C-D bond. |

| Activation Energy | The energy barrier to cleave a C-D bond is higher than for a C-H bond. medchemexpress.com | Reactions involving C-D bond cleavage are slower. |

| Primary KIE | A significant decrease in reaction rate (kH/kD > 2) when the C-D bond is broken in the rate-limiting step. nih.gov | Can significantly slow down the metabolic breakdown of a drug at the site of deuteration. avma.org |

| Metabolic Switching | If one metabolic pathway is slowed by deuteration, the metabolism of the drug may shift to other, non-deuterated sites on the molecule. medchemexpress.comnih.gov | Can lead to a different metabolite profile, which may be beneficial or detrimental. |

Experimental Design for Measuring Deuterium Isotope Effects in Biological Systems

Measuring the KIE of a deuterated compound like Pergolide-d7 in a biological system requires carefully designed experiments to isolate and quantify the effect. These studies are typically conducted in vitro using systems that replicate metabolic processes. drugbank.com

Common experimental setups include:

Incubation with Liver Microsomes or Hepatocytes: Human liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs, including pergolide (B1684310). nih.govdrugbank.com By incubating both the deuterated and non-deuterated compounds with these systems, researchers can measure the rates of disappearance of the parent drug and the formation of metabolites over time.

Competitive and Non-Competitive Assays:

In an intermolecular competitive experiment , a mixture of the protiated (light) and deuterated (heavy) compound is added to the assay. The relative amounts of the metabolites formed from each isotopologue are then measured, often using liquid chromatography-mass spectrometry (LC-MS). This design provides a direct measure of the KIE on Vmax/Km. medchemexpress.eu

In a non-competitive experiment , the deuterated and non-deuterated compounds are incubated in separate assays. Full kinetic profiles (measuring reaction rates at multiple substrate concentrations) are determined for each, allowing for the calculation of individual Vmax and Km values. This is the only method to determine the KIE on Vmax alone. medchemexpress.eu

Intramolecular competitive experiments can be used if a molecule contains multiple equivalent, metabolically active sites. A partially deuterated molecule is synthesized, and the enzyme's preference for cleaving the C-H versus the C-D bond within the same molecule is measured. medchemexpress.eu

Use of Recombinant Enzymes: To identify the specific enzyme(s) responsible for metabolism and subject to the KIE, experiments can be performed using individual, recombinantly expressed CYP450 isoforms (e.g., CYP3A4, CYP2D6). nih.gov

In the case of Pergolide-d7, where the deuterium atoms are located on the N-propyl group, the primary metabolic reaction of interest would be N-depropylation. fda.gov An experimental design would involve incubating Pergolide and Pergolide-d7 with human liver microsomes and quantifying the formation of the N-despropylpergolide metabolite for both compounds. fda.gov The ratio of the formation rates would provide the KIE for this specific metabolic pathway.

Comparison of Deuterium vs. Protium Forms in Non-Clinical Biochemical Assays

While specific comparative assay data for Pergolide-d7 is not available in the peer-reviewed literature, we can hypothesize the expected outcomes based on the known metabolism of pergolide and the principles of KIE. Pergolide undergoes extensive hepatic metabolism, with at least 10 metabolites detected. fda.gov Key metabolic pathways include N-dealkylation of the propyl group and sulfoxidation of the sulfur atom. fda.gov

Pergolide-d7 is deuterated on the N-propyl group. synzeal.com Therefore, a significant KIE would be anticipated for the N-depropylation pathway, as this involves the cleavage of a C-D bond. This would lead to a slower formation of the N-despropylpergolide metabolite compared to the non-deuterated pergolide.

Table 2: Known and Potential Metabolites of Pergolide

| Metabolite | Metabolic Pathway | Potential Impact of Deuteration in Pergolide-d7 |

|---|---|---|

| N-despropylpergolide | N-dealkylation of the propyl group | High. This pathway is expected to be significantly slowed due to the primary KIE on the deuterated propyl group. fda.gov |

| Pergolide Sulfoxide (B87167) | Sulfoxidation | Low to None. This site is distant from the deuterated propyl group, so no direct KIE is expected. However, metabolic switching could potentially increase the formation of this metabolite. fda.gov |

In a non-clinical biochemical assay using liver microsomes, one would predict the following outcomes when comparing Pergolide-d7 to pergolide:

Altered Metabolite Ratio: The ratio of metabolites would shift. There would be a relative decrease in the amount of N-despropylpergolide and a potential corresponding increase in the amounts of pergolide sulfoxide and sulfone due to metabolic switching. nih.gov

Table 3: Hypothetical Comparative Data in a Human Liver Microsome Assay

This table is a theoretical illustration based on typical KIE values and is not based on actual experimental results for Pergolide-d7.

| Compound | Parameter | Hypothetical Value | Interpretation |

| Pergolide | CLint (μL/min/mg) | 100 | Baseline metabolic clearance rate. |

| Pergolide-d7 (hydrochloride) | CLint (μL/min/mg) | 40 | A 60% reduction in clearance, suggesting a significant KIE. |

| Pergolide | N-despropylpergolide formation rate | 100% (Relative) | Baseline rate of formation for the major metabolite. |

| Pergolide-d7 (hydrochloride) | N-despropylpergolide formation rate | 35% (Relative) | The deuteration significantly slows the N-dealkylation pathway. |

| Pergolide | Pergolide Sulfoxide formation rate | 100% (Relative) | Baseline rate of sulfoxidation. |

| Pergolide-d7 (hydrochloride) | Pergolide Sulfoxide formation rate | 150% (Relative) | Metabolic switching shunts metabolism towards the sulfoxidation pathway. |

Influence of Deuteration on Conformational Dynamics and Molecular Interactions (Preclinical/In Vitro)

Beyond altering metabolic rates, deuteration can subtly influence a molecule's physical properties, which may affect its interaction with biological targets. avma.org While these effects are generally considered minor compared to the KIE, they can be significant.

Lipophilicity and Polarity: Deuterated compounds are often slightly less lipophilic than their protium counterparts. medchemexpress.comgoogle.com This can affect properties such as membrane permeability and protein binding.

Hydrogen Bonding: Deuterium can participate in hydrogen bonds (or more accurately, deuterium bonds). The strength of these interactions can differ from those involving protium, which could potentially alter the binding affinity of a drug for its receptor. avma.org Computational studies on other deuterated ligands have shown that these subtle changes can either increase or decrease binding affinity depending on the specific interactions within the binding pocket. avma.org

Pergolide is an agonist at dopamine (B1211576) D1, D2, and D3 receptors. nih.govdrugbank.com Its therapeutic effect is derived from these interactions. For Pergolide-d7, it is generally expected that its fundamental receptor binding profile (its affinity and selectivity for dopamine receptors) would be very similar to that of pergolide. google.com The replacement of hydrogen with deuterium is considered a highly conservative structural modification that is unlikely to dramatically alter the key pharmacophore interactions responsible for receptor activation. google.com However, without direct experimental binding assay data comparing Pergolide and Pergolide-d7, it remains a theoretical assumption that the effects on receptor interaction are negligible. Any subtle changes in the conformation of the flexible propyl group due to deuteration could, in principle, slightly modify how the molecule fits into the receptor's binding pocket, but this effect is expected to be minimal.

Computational and Theoretical Approaches in Pergolide D7 Research

Molecular Modeling and Docking Simulations for Deuterated Compounds

Docking simulations are then used to place the 3D model of Pergolide-d7 into the binding site of its target receptors, primarily dopamine (B1211576) D1 and D2 receptors. medchemexpress.com These simulations calculate the binding affinity and orientation of the ligand (Pergolide-d7) within the receptor's active site. While deuteration typically does not alter the binding mode significantly, modeling can confirm that the deuterated compound retains its necessary interactions with key amino acid residues for pharmacological activity. nih.gov Furthermore, these models can help understand if the subtle changes in molecular volume or electronic properties due to deuteration have any unforeseen effects on receptor binding. wikipedia.org

A primary goal of deuteration in drug design is to slow down the rate of metabolic breakdown, thereby improving the drug's pharmacokinetic profile. uniupo.itnih.gov Computational tools play a pivotal role in identifying "metabolic hot spots"—the specific hydrogen atoms on a molecule that are most susceptible to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes. hyphadiscovery.comjuniperpublishers.comnih.gov

By analyzing the structure of Pergolide (B1684310), these programs can predict which C-H bonds are most likely to be oxidized. nih.gov The software considers factors such as the bond's accessibility to the enzyme's active site and the chemical reactivity of the hydrogen atom. Once these vulnerable positions are identified, they become the prime candidates for deuterium (B1214612) substitution. Strategically replacing hydrogen with deuterium at these hot spots can significantly decrease the rate of metabolism because the C-D bond is stronger and requires more energy to break. nih.govresearchgate.net This predictive capability allows chemists to focus their synthetic efforts on creating the most promising deuterated analogues of Pergolide, such as Pergolide-d7, where the deuterium atoms are placed for maximum metabolic protection. alfa-chemistry.com

The kinetic isotope effect (KIE) is the quantifiable difference in reaction rates between a compound and its isotopically substituted counterpart. wikipedia.org Computational chemistry provides powerful methods to predict the magnitude of the KIE for the metabolism of Pergolide-d7. Using quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the reaction pathway for the enzymatic cleavage of a C-H versus a C-D bond. nih.gov

These calculations determine the activation energy, or reaction barrier, for the rate-limiting step of the metabolic process. researchgate.net The model demonstrates that the transition state for breaking a C-D bond has a higher energy level than that for a C-H bond, primarily due to differences in zero-point vibrational energy. aip.org This higher energy barrier translates directly to a slower reaction rate. By calculating these energy differences, scientists can predict whether deuterating a specific site on the Pergolide molecule will produce a meaningful reduction in the rate of metabolism. acs.org These theoretical predictions are crucial for validating the rationale behind synthesizing a specific deuterated version of a drug.

The table below illustrates a hypothetical comparison of calculated reaction barriers for a metabolic oxidation reaction, showing the typical increase in activation energy upon deuteration.

| Bond Type | Calculated Activation Energy (kcal/mol) | Predicted Relative Reaction Rate |

|---|---|---|

| C-H (Pergolide) | 15.0 | 1.0 (Reference) |

| C-D (Pergolide-d7) | 16.2 | ~0.14 (Slower) |

Quantum Mechanical Calculations of Vibrational Frequencies and Bonding Energies

Quantum mechanical (QM) calculations are essential for understanding the fundamental physical changes that occur when hydrogen is replaced by deuterium. fugaku100kei.jp One of the most direct consequences of this isotopic substitution is the alteration of molecular vibrational frequencies. ajchem-a.com The C-D bond, being stronger and involving a heavier isotope, vibrates at a lower frequency than the corresponding C-H bond. libretexts.org

This phenomenon can be precisely calculated using methods like Density Functional Theory (DFT). researchgate.net The computed vibrational spectra for Pergolide and Pergolide-d7 can predict how these changes would appear in experimental spectroscopic analyses, such as Infrared (IR) or Raman spectroscopy, thus providing a way to confirm the success of deuteration. libretexts.orgaip.org The change in vibrational frequency is directly linked to a difference in the zero-point energy (ZPE) of the bond, which is the underlying quantum mechanical reason for the kinetic isotope effect. The C-D bond has a lower ZPE, making it more stable and requiring more energy to break. wikipedia.org

The following table presents typical calculated vibrational stretching frequencies for C-H and C-D bonds, illustrating the expected shift upon deuteration.

| Bond | Typical Calculated Vibrational Frequency (cm-1) |

|---|---|

| C-H Stretch | ~3000 |

| C-D Stretch | ~2200 |

Simulation of Isotopic Distribution and Fragmentation Patterns in Mass Spectrometry

Mass spectrometry (MS) is a critical analytical technique for confirming the identity, purity, and isotopic enrichment of Pergolide-d7. Computational tools can accurately simulate the expected mass spectrum of a molecule prior to its analysis. nih.govnih.gov These simulations calculate the theoretical isotopic distribution pattern based on the molecule's elemental formula and the natural abundance of isotopes for each element (e.g., ¹³C, ¹⁵N, ¹⁸O). researchgate.netyoutube.com

For Pergolide-d7, the simulation would specifically account for the seven deuterium atoms. The resulting simulated spectrum shows a characteristic cluster of peaks, with the most abundant peak (the monoisotopic peak) shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated Pergolide. youtube.com The simulation also predicts the relative intensities of the subsequent isotopic peaks (M+1, M+2, etc.). sisweb.com Furthermore, computational models can predict the fragmentation patterns that would be observed in tandem mass spectrometry (MS/MS), helping to confirm the exact location of the deuterium labels on the molecular structure. echemi.com This predictive capability is invaluable for interpreting experimental data and verifying the successful synthesis of the target compound. acs.org

Cheminformatics and Data Science Applications in Deuterated Drug Research

Cheminformatics and data science provide the tools to manage and analyze the vast amounts of data generated during the research of deuterated compounds like Pergolide-d7. jsps.go.jpnih.gov These fields integrate chemistry, computer science, and information science to accelerate drug discovery.

Applications in deuterated drug research include:

Database Management: Creating and managing large databases of deuterated compounds, their properties, and experimental results.

Quantitative Structure-Activity Relationship (QSAR): Building predictive models that correlate structural features of molecules with their biological activities and pharmacokinetic properties. For deuterated compounds, QSAR models can be developed to predict the magnitude of the kinetic isotope effect based on the position of deuteration and the local chemical environment.

Machine Learning: Employing machine learning algorithms to analyze complex datasets from computational simulations and experimental measurements. jsps.go.jp These models can identify subtle patterns and relationships that might not be apparent through traditional analysis, helping to refine the selection of deuteration sites and predict clinical outcomes.

Virtual Screening: Using computational filters to screen large virtual libraries of potential deuterated analogues to prioritize candidates with the most promising predicted properties for synthesis and testing. alfa-chemistry.comnih.gov

By leveraging these data-driven approaches, researchers can make more informed decisions, optimize the design of deuterated drugs, and streamline the path from initial concept to a potential therapeutic agent. jsps.go.jp

Future Directions and Emerging Research Avenues for Pergolide D7 Hydrochloride

Development of Novel Deuteration Methodologies for Complex Structures

The synthesis of deuterated compounds, particularly those with complex architectures like the ergoline (B1233604) scaffold of Pergolide (B1684310), is a dynamic area of research. While early methods often required multi-step syntheses, recent advancements focus on late-stage deuteration, which introduces deuterium (B1214612) into a molecule in the final steps of its synthesis. acs.org This approach is more efficient and allows for more precise control over the location of the deuterium atoms. hwb.gov.in

Emerging methodologies are moving beyond traditional techniques toward more sophisticated catalytic systems.

Transition Metal Catalysis : Catalysts based on metals such as iridium, ruthenium, and palladium are at the forefront of novel deuteration techniques. acs.orgacs.org For instance, ruthenium on carbon (Ru/C) has been used for hydrogen isotope exchange (HIE) on complex pharmaceuticals, including Pergolide. acs.org These catalysts can activate C-H bonds directly, facilitating their exchange with deuterium from sources like heavy water (D₂O), which is a cost-effective and readily available deuterium source.

C-H Activation : Direct C-H activation is a highly sought-after strategy that avoids the need for pre-functionalized starting materials. acs.org This method offers the potential for highly regioselective deuteration, allowing researchers to target specific metabolic soft spots on a molecule.

Photocatalysis : Light-mediated reactions are emerging as a mild and effective way to achieve deuteration. These methods can often be performed at room temperature and offer high functional group tolerance, which is crucial when working with complex molecules like Pergolide. researchgate.net

These advanced methods promise to make the synthesis of specifically labeled compounds like Pergolide-d7 more efficient and versatile, enabling the creation of novel isotopic analogs for targeted research applications.

| Deuteration Method | Principle | Application to Complex Structures | Reference |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium, often catalyzed by transition metals (e.g., Ru, Ir, Pd). | Enables late-stage deuteration of complex molecules without altering the core structure. | acs.orgacs.org |

| Reductive Deuteration | Incorporation of deuterium via the reduction of functional groups like double bonds or carbonyls using a deuterium source. | Useful for saturating specific parts of a molecule with deuterium. | hwb.gov.in |

| Halogen-Deuterium Exchange | Replacement of a halogen atom (e.g., Br, I) with a deuterium atom, typically using a deuterium gas and a catalyst. | Allows for site-specific deuteration at positions that can be readily halogenated. | hwb.gov.in |

| Microwave-Assisted Deuteration | Use of microwave irradiation to accelerate H/D exchange reactions. | Reduces reaction times significantly, making the synthesis of deuterated compounds more rapid. | hwb.gov.in |

Integration of Pergolide-d7 in Multi-Omics Research for Pathway Analysis

Multi-omics integrates data from various biological layers—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of a biological system. researchgate.netfrontiersin.org The use of stable isotope-labeled compounds like Pergolide-d7 is poised to become a critical tool in this field, acting as a probe to trace metabolic pathways and elucidate drug mechanisms with high precision. nih.gov

A hypothetical multi-omics study using Pergolide-d7 could unravel its precise metabolic fate and cellular impact. By administering Pergolide-d7 to an in-vitro or non-clinical model, researchers could:

Metabolomics : Use mass spectrometry to track the appearance of deuterated metabolites, mapping the exact metabolic pathways of Pergolide. This can help distinguish drug-derived metabolites from the endogenous metabolome. Deuterated Metabolic Imaging (DMI) is an emerging technique that could visualize the flux of Pergolide-d7 through key metabolic pathways in real-time. isotope.comspringermedizin.de

Proteomics : Quantify changes in protein expression in response to the drug. Isotope labeling techniques in proteomics can help identify protein targets that interact directly or indirectly with Pergolide or its metabolites. acs.org

Transcriptomics : Analyze how Pergolide-d7 influences gene expression. This can reveal the upstream regulatory networks affected by the drug, offering insights into its broader pharmacological or toxicological effects. acs.org

Toxicogenomics : Integrate genomic data to understand how genetic variations might influence an individual's response to the drug. Using a deuterated compound can help link specific gene changes to the formation of particular metabolites. acs.org

By integrating these datasets, researchers can build comprehensive models of Pergolide's mechanism of action, identifying novel drug-target interactions and off-target effects that might not be apparent from single-omic studies. mdpi.comukbiobank.ac.uk

| Omics Layer | Role of Pergolide-d7 | Potential Research Findings | Reference |

| Metabolomics | Acts as a tracer to identify and quantify drug-specific metabolites. | Elucidation of primary and secondary metabolic pathways; calculation of metabolic flux. | nih.govisotope.com |

| Proteomics | Helps identify protein binding partners and downstream protein expression changes. | Discovery of novel drug targets; understanding of off-target effects. | acs.org |

| Transcriptomics | Used to correlate specific metabolic pathways with changes in gene expression. | Identification of gene regulatory networks affected by the drug and its metabolites. | acs.org |

| Integrated Analysis | Provides a comprehensive dataset linking drug metabolism to cellular response. | A systems-level understanding of the drug's mechanism of action and potential liabilities. | researchgate.net |

Advancements in Analytical Platforms for Deuterated Compound Detection

The accurate detection and quantification of deuterated compounds are paramount to their use in research. Continuous advancements in analytical instrumentation have significantly enhanced the ability to analyze these molecules with high sensitivity and specificity.

Mass Spectrometry (MS) : MS remains the cornerstone for analyzing isotopically labeled compounds. chromatographyonline.com High-resolution mass spectrometry (HR-MS) allows for the precise determination of isotopic enrichment and the confirmation of elemental composition. rsc.org Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of deuterated compounds and their metabolites in complex biological matrices like plasma or tissue. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : While MS excels at detection and quantification, NMR is unparalleled for determining the exact location of deuterium atoms within a molecule. rsc.orgnasa.gov This structural information is critical for understanding which metabolic sites are affected by deuteration.

Combined and Novel Techniques : The development of integrated analytical approaches is a key area of advancement. For example, combining differential scanning calorimetry (DSC) with quantitative NMR (qNMR) has been shown to be effective for assessing the purity of volatile deuterated compounds. nih.gov Furthermore, new software tools are being developed to automate the analysis of mass spectrometry data for deuterated compounds, improving accuracy and throughput. researchgate.net

These platforms are essential for validating the synthesis of Pergolide-d7, confirming its isotopic purity, and reliably measuring its concentration in complex biological samples during research studies.

| Analytical Platform | Primary Function | Key Advantage for Deuterated Compounds | Reference |

| LC-MS/MS | Quantification and identification of compounds in complex mixtures. | High sensitivity and specificity for detecting low concentrations of the labeled drug and its metabolites. | nih.govacs.org |

| High-Resolution MS (HR-MS) | Accurate mass measurement and determination of isotopic purity. | Allows for confident confirmation of deuteration and calculation of isotopic enrichment levels. | rsc.org |

| NMR Spectroscopy | Structural elucidation. | Unambiguously determines the precise location of deuterium atoms on the molecule. | rsc.orgnasa.gov |

| Gas Chromatography-MS (GC-MS) | Analysis of volatile compounds. | Can be used to analyze volatile metabolites or derivatives of deuterated compounds. | owlstonemedical.comosti.gov |

Exploration of Deuterated Compounds in Advanced Mechanistic Toxicology Research (Non-Clinical)

One of the most promising applications for deuterated compounds like Pergolide-d7 is in non-clinical mechanistic toxicology. nih.gov The kinetic isotope effect (KIE)—the change in reaction rate due to isotopic substitution—can be exploited to investigate the mechanisms of drug-induced toxicity. gabarx.com Because the C-D bond is stronger than the C-H bond, metabolic reactions that involve breaking this bond can be slowed down. juniperpublishers.com

This principle allows researchers to:

Probe Reactive Metabolites : Many instances of drug toxicity are caused by the formation of reactive metabolites. If a particular metabolic pathway is suspected of producing a toxic species, deuterating the site of that metabolism can slow down the formation of the harmful metabolite. juniperpublishers.com By comparing the toxicological profiles of the deuterated and non-deuterated compounds, researchers can confirm or refute the role of that specific pathway in the observed toxicity.

Induce Metabolic Switching : Blocking one metabolic pathway through deuteration can force the drug to be metabolized through alternative routes, a phenomenon known as metabolic switching or shunting. osti.govmusechem.com Studying these alternative pathways can reveal previously unknown metabolites and assess their potential for causing toxicity. For Pergolide-d7, deuteration on the N-propyl group could slow its metabolism at that site, potentially increasing metabolism elsewhere on the ergoline ring system, allowing for the toxicological assessment of those alternative metabolites.

Improve Safety Profiles : In drug development, if a toxic metabolic pathway is identified, strategic deuteration can be used to design a safer drug by minimizing the formation of harmful metabolites. nih.govbioscientia.de Non-clinical studies with Pergolide-d7 could provide a proof-of-concept for how this strategy could be applied to other complex molecules.

The use of deuterated compounds in toxicology provides a sophisticated, mechanistic tool to move beyond simple observation of toxicity to a deeper understanding of why it occurs, paving the way for the rational design of safer medicines. acs.org

Q & A

Q. Q1. What analytical techniques are recommended for characterizing Pergolide-d7 (hydrochloride) purity and isotopic enrichment?

To ensure accuracy in isotopic labeling studies, researchers should employ a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . For example, HPLC with UV detection (e.g., 207 nm wavelength) can quantify purity using a validated method similar to clonidine hydrochloride analysis . Isotopic enrichment is confirmed via deuterium NMR spectroscopy or high-resolution MS , which distinguishes the deuterated compound from non-labeled analogs. Calibration curves (e.g., 1–10 μg/mL range) should be established with strict linearity criteria (r ≥ 0.9999) .

Q. Q2. How should Pergolide-d7 (hydrochloride) be stored to maintain stability in long-term studies?

Storage conditions must align with guidelines for deuterated compounds: tightly sealed containers under inert gas (e.g., argon) at -20°C to prevent deuterium exchange with ambient moisture. Stability studies should include periodic analysis via HPLC to detect degradation products, as improper storage can alter isotopic integrity .

Q. Q3. What are the key considerations for synthesizing Pergolide-d7 (hydrochloride) in-house?

Synthesis requires deuterium-labeled precursors (e.g., deuterated benzene or acetic acid) and catalyzed hydrogen-deuterium exchange reactions . Researchers must validate each step using isotopic ratio mass spectrometry and monitor side reactions (e.g., proton back-exchange) via kinetic isotope effect (KIE) studies . Purity thresholds (>98%) should be enforced to minimize unlabeled contaminants .

Advanced Research Questions

Q. Q4. How can researchers design experiments to resolve contradictory pharmacokinetic data for Pergolide-d7 (hydrochloride) across species?

Contradictions often arise from species-specific metabolic pathways or isotope effects on drug metabolism . A robust approach includes:

- Comparative in vitro assays : Use liver microsomes from multiple species (e.g., human, rat) to quantify metabolic stability and deuterium retention .

- Tracer studies : Co-administer Pergolide-d7 with non-labeled Pergolide to track isotopic dilution in plasma via LC-MS/MS .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro data to predict in vivo behavior, adjusting for isotopic mass differences .

Q. Q5. What methodologies are effective for quantifying low-concentration Pergolide-d7 (hydrochloride) in complex biological matrices?

Ultra-sensitive detection requires solid-phase extraction (SPE) followed by LC-MS/MS with multiple reaction monitoring (MRM) . Key parameters:

- Ion suppression testing : Evaluate matrix effects using post-column infusion .

- Internal standards : Use stable isotope-labeled analogs (e.g., Pergolide-d14) to correct for recovery variability.

- Limit of quantification (LOQ) : Validate down to 0.1 ng/mL with precision (RSD <15%) and accuracy (80–120%) .

Q. Q6. How can isotopic interference be minimized when using Pergolide-d7 (hydrochloride) in tracer studies?

Deuterium-labeled compounds may exhibit kinetic isotope effects , altering binding affinity or metabolic rates. Mitigation strategies include:

- Cross-validation with non-labeled controls : Compare dissociation constants (K_d) via surface plasmon resonance (SPR).

- Computational modeling : Predict isotope effects using density functional theory (DFT) to adjust experimental parameters .

- Dose optimization : Ensure tracer amounts are below saturation thresholds to avoid perturbing endogenous pathways .

Q. Q7. What experimental designs are recommended for assessing Pergolide-d7 (hydrochloride)’s role in receptor selectivity studies?

To evaluate dopamine receptor subtype selectivity:

- Radioligand displacement assays : Use [³H]-spiperone for D2 receptors and [³H]-SCH-23390 for D1 receptors. Include Schild regression analysis to calculate K_i values .

- Functional assays : Measure cAMP inhibition (D2) or calcium flux (D1) in transfected cell lines. Normalize data to non-deuterated Pergolide to isolate isotope effects .

Methodological Challenges and Solutions

Q. Q8. How should researchers address discrepancies in deuterium labeling efficiency between batches?

Batch variability can stem from incomplete deuteration or proton contamination . Solutions:

Q. Q9. What strategies enhance reproducibility in long-term in vivo studies with Pergolide-d7 (hydrochloride)?

- Stability monitoring : Analyze plasma/tissue samples for deuterium loss over time using high-resolution MS .

- Blinded dosing : Randomize treatment groups and use automated dispensers to reduce handling variability.

- Data normalization : Express results as ratios to baseline measurements (e.g., pre-dose isotopic abundance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.